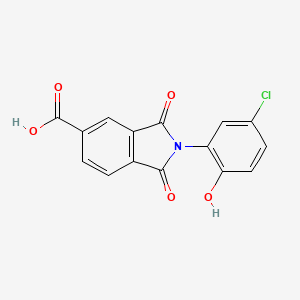

2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

2-(5-Chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid belongs to the isoindole-5-carboxylic acid family, characterized by a bicyclic aromatic core with a carboxylic acid group at position 5 and a substituted phenyl ring at position 2. The compound’s structure includes a 5-chloro-2-hydroxyphenyl substituent, which introduces both electron-withdrawing (chloro) and polar (hydroxy) functional groups.

Properties

IUPAC Name |

2-(5-chloro-2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClNO5/c16-8-2-4-12(18)11(6-8)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6,18H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRNQTMCUBNKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the esterification of carboxylic acids followed by the conversion to hydrazides using hydrazine hydrate in propan-2-ol at reflux temperature . This process ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

a. Substituent Effects

- Hydroxyl Groups: The 3- and 4-hydroxyphenyl derivatives (283.24 g/mol) have lower molecular weights and increased polarity, which may improve aqueous solubility .

- Alkoxy Groups: The 4-ethoxyphenyl analog (311.29 g/mol) introduces steric bulk and moderate electron-donating effects, balancing solubility and membrane permeability .

c. Structural Diversity

- The phenoxyphenyl derivative (359.33 g/mol) demonstrates how extended aromatic systems increase molecular weight and complexity .

- The parent compound (203.15 g/mol) serves as a scaffold for functionalization, with suppliers offering small quantities for research .

Biological Activity

The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and a piperazine moiety, which are known to contribute to various biological activities. Its molecular formula is CHFNO, with a molecular weight of approximately 284.34 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines.

- Antimicrobial Properties : The compound has shown potential against various microbial strains.

- Neuropharmacological Effects : Its interaction with neurotransmitter systems may indicate possible applications in treating neurological disorders.

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:

- Caspase Activation : The compound has been shown to activate caspase pathways, leading to programmed cell death.

- Cell Cycle Arrest : It affects the cell cycle progression in cancer cells, particularly in the G2/M phase.

Table 1: Antitumor Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Caspase activation |

| A549 | 12.45 | Cell cycle arrest |

| HeLa | 18.00 | Induction of apoptosis |

Antimicrobial Properties

The antimicrobial efficacy of the compound was evaluated against various bacterial and fungal strains. The results indicate that it possesses significant antibacterial activity.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been investigated, particularly its effects on dopaminergic and serotonergic pathways. This suggests potential applications in treating conditions such as depression and anxiety.

Case Study: Neuropharmacological Evaluation

A study examined the effects of the compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at optimal doses.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The piperazine moiety interacts with various neurotransmitter receptors, potentially modulating their activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

Q & A

Q. What are the recommended synthetic routes for this compound, and what are their key challenges?

The compound can be synthesized via condensation reactions involving substituted indole or isoindole precursors. A common approach for similar isoindole derivatives involves refluxing 3-formyl-indole-2-carboxylic acid derivatives with thiazolone or thiohydantoin analogs in acetic acid with sodium acetate as a catalyst . Key challenges include controlling regioselectivity during cyclization and ensuring purity of the dioxo-isoindole core. Methodological optimization (e.g., solvent choice, reaction time) is critical to minimize byproducts like unreacted aldehydes or over-oxidized species .

Q. How can researchers determine the physical properties (e.g., melting point, solubility) of this compound if literature data is unavailable?

Experimental determination is required. Melting points can be measured via differential scanning calorimetry (DSC), while solubility profiles should be assessed in polar (e.g., DMSO, water) and non-polar solvents (e.g., ethyl acetate) using gravimetric or UV-Vis methods . For example, related indole-5-carboxylic acids exhibit melting points between 208–259°C, suggesting similar thermal stability for this compound .

Q. What safety protocols are essential for handling this compound in the lab?

Based on structurally similar compounds, use NIOSH-approved respirators (e.g., P95 filters) for particulate protection, nitrile gloves, and chemical-resistant lab coats. Avoid exposure to skin/eyes, and ensure proper ventilation to mitigate inhalation risks. Waste should be neutralized before disposal to prevent environmental contamination .

Q. What analytical techniques are most effective for characterizing this compound?

Use a combination of:

- NMR (¹H/¹³C) to confirm the aromatic proton environment and substituent positions.

- HPLC-MS to verify purity and molecular weight (expected m/z ~345–350 based on formula C₁₆H₉ClNO₅).

- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Perform stress testing under controlled conditions (e.g., elevated temperature, UV light, or humidity) and monitor degradation via LC-MS. For example, isoindole derivatives may hydrolyze under acidic/basic conditions, releasing chloro-phenolic byproducts. Compare results with computational stability predictions (e.g., DFT calculations for bond dissociation energies) .

Q. What strategies optimize yield in large-scale synthesis while maintaining regiochemical control?

Use flow chemistry to enhance mixing and heat transfer during cyclization. Catalytic additives (e.g., p-toluenesulfonic acid) can accelerate condensation while reducing side reactions. Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring of intermediate formation .

Q. How can the compound’s potential mutagenicity be evaluated in preclinical studies?

Conduct Ames tests using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction). Compare results with structurally related compounds; for instance, chloro-substituted isoindoles lacking hydroxyl groups showed no mutagenicity in similar assays .

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic substitution or oxidation?

The electron-deficient isoindole core facilitates nucleophilic attack at the 5-carboxylic acid group. Oxidation with KMnO₄ or CrO₃ may decarboxylate the compound, forming quinone-like structures. Computational modeling (e.g., Gaussian-based transition-state analysis) can validate proposed mechanisms .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Modify the 5-chloro-2-hydroxyphenyl substituent to alter electronic or steric effects. For example, replacing the hydroxyl group with methoxy enhances lipophilicity, potentially improving membrane permeability. Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) to correlate substituents with activity .

Q. What advanced spectroscopic methods elucidate the compound’s solid-state structure?

Single-crystal X-ray diffraction is ideal for determining bond lengths, angles, and packing arrangements. If crystals are unavailable, pair solid-state NMR with powder XRD to analyze polymorphism or hydrate formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.